molecular formula C7H13BrN4O B13064893 5-Bromo-1-[(tert-butoxy)methyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[(tert-butoxy)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13064893
M. Wt: 249.11 g/mol
InChI Key: DSAMVJJDDPPSIV-UHFFFAOYSA-N
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Description

5-Bromo-1-[(tert-butoxy)methyl]-1H-1,2,4-triazol-3-amine is a chemical intermediate designed for research and development purposes, strictly for laboratory use. The core structure of this compound is a 1,2,4-triazole, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The 5-bromo substituent serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to create a library of novel derivatives . The tert-butoxymethyl (BOM) group on the N1 position acts as a protective group for the triazole nitrogen, which can be removed under acidic conditions to reveal the parent NH-triazole, providing strategic flexibility in synthetic routes . While the specific biological profile of this exact compound is not reported, 1,2,4-triazole-based molecules are extensively investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents . This compound is therefore a valuable building block for constructing more complex molecules for screening in drug discovery programs and in the synthesis of functional materials. Handling Notice: This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H13BrN4O

Molecular Weight

249.11 g/mol

IUPAC Name

5-bromo-1-[(2-methylpropan-2-yl)oxymethyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H13BrN4O/c1-7(2,3)13-4-12-5(8)10-6(9)11-12/h4H2,1-3H3,(H2,9,11)

InChI Key

DSAMVJJDDPPSIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCN1C(=NC(=N1)N)Br

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Alkylation Reaction Conditions

The primary method involves the nucleophilic substitution of the triazole nitrogen at the 1-position with tert-butoxy methyl halide under basic conditions. Typical conditions include:

  • Base : Potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the triazole nitrogen and increase nucleophilicity.
  • Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.
  • Temperature : Mild heating (e.g., 50–80 °C) to promote reaction kinetics.
  • Time : Several hours (4–12 hours) depending on scale and reactivity.

Stepwise Reaction Scheme

Step Description Reagents and Conditions Expected Outcome
1 Deprotonation of 5-bromo-1H-1,2,4-triazol-3-amine K2CO3 or NaH, DMF, room temp Formation of nucleophilic triazolide anion
2 Alkylation with tert-butyl chloromethyl ether tert-butyl chloromethyl ether, 50–80 °C, 6–12 h Formation of 5-Bromo-1-[(tert-butoxy)methyl]-1H-1,2,4-triazol-3-amine
3 Work-up and purification Extraction, washing, recrystallization or chromatography Isolation of pure product

Alternative Synthetic Routes

  • Protection/Deprotection Strategy : Starting from 5-bromo-1H-1,2,4-triazol-3-amine, the amino group at the 3-position may be protected (e.g., as a carbamate) to prevent side reactions during alkylation, followed by deprotection post-alkylation.
  • Direct Nucleophilic Substitution : Using tert-butyl bromomethyl ether as the alkylating agent under similar basic conditions.
  • Base Selection : Sodium hydride provides stronger deprotonation but requires careful handling; potassium carbonate is milder and safer for scale-up.
  • Solvent Choice : DMF is commonly used for its high polarity and ability to dissolve both organic and inorganic reagents; however, DMSO or acetonitrile can be alternatives.
  • Temperature Control : Maintaining moderate temperatures avoids decomposition of sensitive intermediates.
  • Purification : Column chromatography or recrystallization from mixed solvents (e.g., methyl tert-butyl ether/toluene) yields high-purity product.
Parameter Typical Value/Range Notes
Starting material amount 1 equivalent 5-Bromo-1H-1,2,4-triazol-3-amine
Alkylating agent amount 1.1–1.5 equivalents tert-butyl chloromethyl ether
Base K2CO3 or NaH 1.2–2 equivalents
Solvent DMF or DMSO Anhydrous preferred
Temperature 50–80 °C Controlled heating
Reaction time 6–12 hours Monitored by TLC or HPLC
Yield 70–85% Depending on purification
Purity (HPLC) >98% After purification
  • NMR Spectroscopy : Characteristic signals include tert-butyl methyl protons as a singlet near 1.4 ppm and methylene protons adjacent to oxygen around 4.5 ppm; aromatic triazole protons appear in the 7–9 ppm range.
  • Mass Spectrometry : Molecular ion peak consistent with molecular weight 249.11 g/mol.
  • Elemental Analysis : Confirms presence of bromine, nitrogen, carbon, hydrogen, and oxygen consistent with the molecular formula C7H13BrN4O.
  • Purity Assessment : High-performance liquid chromatography (HPLC) confirms product purity >98%.

The preparation of this compound is efficiently achieved through the alkylation of 5-bromo-1H-1,2,4-triazol-3-amine with tert-butyl chloromethyl ether under basic conditions in polar aprotic solvents. Optimization of base, solvent, temperature, and reaction time ensures high yield and purity. Analytical data support the successful synthesis and structural integrity of the product. This method is amenable to scale-up for industrial applications in medicinal chemistry and related fields.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 5 of the triazole ring is highly reactive toward nucleophilic substitution (SN2/SNAr mechanisms), enabling functionalization at this position.

Reaction Type Reagents/Conditions Product Yield Key Observations
Amine Substitution Primary amines, DMF, 80°C, 12h5-Amino-1-[(tert-butoxy)methyl]-1H-1,2,4-triazol-3-amine65–78%Tert-butoxymethyl group stabilizes intermediates via steric protection.
Thiol Substitution Thiophenol, K₂CO₃, DMSO, 60°C, 6h5-Phenylthio-triazole derivative72%Enhanced regioselectivity due to electron-withdrawing triazole ring.
Suzuki Coupling Arylboronic acid, Pd(PPh₃)₄, K₂CO₃5-Aryl-substituted triazole55–85% Bromine acts as a leaving group; tert-butoxymethyl group remains intact.

Mechanistic Insight : The electron-deficient nature of the triazole ring facilitates nucleophilic attack at the brominated position. Steric hindrance from the bulky tert-butoxymethyl group limits reactivity at the N1 position.

Oxidation Reactions

The triazole ring undergoes oxidation under controlled conditions, particularly at the C3–N4 bond.

Oxidizing Agent Conditions Product Applications
KMnO₄H₂O, 25°C, 3h3-Nitroso derivativeIntermediate for nitration reactions.
mCPBACH₂Cl₂, 0°C, 2hTriazole N-oxideBioactive compound synthesis.

Research Finding : Oxidation efficiency depends on solvent polarity, with aprotic solvents (e.g., CH₂Cl₂) favoring N-oxide formation.

Cyclization Reactions

The compound participates in cycloaddition and intramolecular cyclization to form fused heterocycles .

Example Reactions:

  • With Alkynes :
    Under Cu(I) catalysis, the triazole reacts with terminal alkynes to form 1,2,3-triazolo[1,5-a]pyrimidines .
    Conditions : CuI (10 mol%), Et₃N, MeCN, 60°C, 8h. Yield : 68% .

  • Intramolecular Cyclization :
    Heating with PCl₅ generates a chloroimidate intermediate, which cyclizes to form a tetrazolo[1,5-a]triazine.
    Conditions : Toluene, 110°C, 4h. Yield : 61%.

Amine Reactivity:

The C3-amine group undergoes condensation with carbonyl compounds:

Reaction Partner Conditions Product Yield
BenzaldehydeEtOH, HCl, reflux, 5hSchiff base83%
Acetyl chlorideCH₂Cl₂, Et₃N, 0°C, 2hAcetamide derivative75%

Key Note : The tert-butoxymethyl group does not participate in these reactions, preserving its orthogonal protection role .

Stability and Side Reactions

  • Hydrolysis : The tert-butoxymethyl group resists hydrolysis under acidic/basic conditions (pH 2–12, 25°C).

  • Thermal Decomposition : Degrades above 200°C, releasing isobutylene and CO₂.

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Enhances yield (≥90%) and reduces reaction time (2h vs. 12h batch).

  • Catalyst Recycling : Pd catalysts in Suzuki reactions are reused up to 5 times without significant loss in activity .

Scientific Research Applications

Chemistry

5-Bromo-1-[(tert-butoxy)methyl]-1H-1,2,4-triazol-3-amine serves as a crucial building block in synthesizing more complex molecules. Its applications include:

  • Synthesis of Pharmaceuticals : It can be used to develop new drug candidates by modifying its structure to enhance biological activity.
  • Agrochemicals : The compound has potential applications in creating novel pesticides or herbicides that target specific biological pathways.

Biology

In biological research, this compound is utilized for:

  • Enzyme Inhibition Studies : It acts as a probe to study enzyme mechanisms and interactions. The bromine atom enhances its binding affinity to certain enzymes, allowing researchers to investigate inhibition pathways effectively .
  • Biochemical Assays : It is employed in assays to evaluate the biological activity of other compounds or to understand metabolic pathways influenced by triazole derivatives.

Industrial Applications

In industrial chemistry, this compound is used as:

  • Intermediate in Chemical Processes : It facilitates the production of specialty chemicals through various synthetic routes.

Case Study 1: Enzyme Inhibition

A study demonstrated that derivatives of triazoles including this compound exhibited significant inhibitory effects on specific enzymes involved in cancer proliferation pathways. The compound was shown to bind effectively to the active sites of these enzymes, blocking their activity and thus providing insights into potential therapeutic applications against cancer .

Case Study 2: Synthesis of Novel Agrochemicals

Research has indicated that modifications of this compound led to the development of new agrochemical agents with enhanced efficacy against pests while minimizing environmental impact. The structure's versatility allowed for alterations that improved target specificity and reduced toxicity .

Mechanism of Action

The mechanism of action of 5-Bromo-1-[(tert-butoxy)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The bromine atom and the tert-butoxy group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring can also interact with various biological pathways, leading to its effects in biological systems.

Comparison with Similar Compounds

Structural Comparison

The compound is compared to structurally related brominated heterocycles (Table 1). Key differences lie in the substituents at the N1 position and the presence/absence of bromine:

Compound Name Substituents (N1) Bromine Position Molecular Weight Key Structural Features
5-Bromo-1-[(tert-butoxy)methyl]-1H-1,2,4-triazol-3-amine tert-Butoxymethyl C5 221.06 (C5H9BrN4O) Bulky tert-butoxy group enhances lipophilicity
5-Bromo-1-methyl-1H-1,2,4-triazole (CAS 16681-72-4) Methyl C5 176.01 (C3H4BrN3) Smaller substituent; higher polarity
3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine (CAS 2092582-22-2) Methoxymethyl C3 207.03 (C4H7BrN4O) Methoxy group increases hydrogen bonding potential
5-Bromo-1-methyl-1H-pyrazol-3-amine (CAS 89088-55-1) Methyl C5 (pyrazole) 176.01 (C4H6BrN3) Pyrazole core; distinct electronic properties

Key Observations :

  • Bromination at C5 in triazoles vs. pyrazoles alters electronic distribution, affecting reactivity and target interactions .
Physicochemical Properties
  • Solubility : The tert-butoxymethyl group likely reduces aqueous solubility compared to methoxymethyl or methyl analogs, as seen in similar compounds requiring organic solvents for purification .
  • Stability : Bromine at C5 increases stability against nucleophilic attack, a feature shared with 5-bromo-thiophene derivatives in agrochemicals .

Q & A

Q. Advanced Optimization Strategies :

  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance bromination efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 48 hours to 2–4 hours) and improve yields by 15–20% compared to conventional heating .

Table 1 : Example Reaction Conditions and Yields

StepReagentsSolventTemp (°C)Time (h)Yield (%)
1tert-Butoxymethyl chloride, K₂CO₃DMF251265–70
2NBS, AIBNCCl₄80675–80

How is the structural integrity of this compound validated, and what analytical techniques are critical?

Q. Basic Characterization :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-butoxy methyl at N1, bromine at C5) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 275.03 g/mol) .

Q. Advanced Analysis :

  • X-ray Crystallography : Resolve conformational details, such as the envelope conformation of the triazole ring and dihedral angles between substituents .
  • HPLC-PDA Purity Analysis : Ensure >98% purity using C18 columns with acetonitrile/water gradients .

What methodologies are recommended for evaluating its biological activity in antimicrobial assays?

Q. Basic Screening :

  • Agar Diffusion Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 10–100 µg/mL .
  • MIC Determination : Use microdilution methods in Mueller-Hinton broth .

Q. Advanced Mechanistic Studies :

  • Enzyme Inhibition Assays : Target bacterial dihydrofolate reductase (DHFR) or fungal cytochrome P450 enzymes .
  • Synergistic Studies : Combine with β-lactam antibiotics to assess resistance modulation .

How do reaction conditions influence the formation of byproducts during cyclization?

Q. Advanced Mechanistic Insight :

  • Byproduct Identification : LC-MS/MS detects intermediates like unsubstituted triazoles or over-brominated derivatives.
  • Temperature Control : Lowering bromination temperature to 0°C minimizes di-bromination .
  • Solvent Polarity : Use DCM instead of DMF to reduce nucleophilic substitution at the tert-butoxy group .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic Safety Measures :

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis due to potential release of HBr gas .

Q. Waste Management :

  • Neutralization : Treat brominated waste with 10% NaHCO₃ before disposal .
  • Storage : Keep in amber vials at 2–8°C to prevent degradation .

How can researchers assess the compound’s stability under varying pH and temperature conditions?

Q. Advanced Stability Studies :

  • Forced Degradation : Expose to 0.1M HCl/NaOH (40°C, 24h) and analyze degradation products via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >150°C) .

Table 2 : Stability Data Under Accelerated Conditions

ConditionTemp (°C)pHDegradation (%)Half-Life (h)
Acidic401.22548
Neutral257.0<5>500

What computational approaches predict its interaction with biological targets?

Q. Advanced Modeling :

  • Docking Simulations : Use AutoDock Vina to model binding to 5-HT₆ receptors or microbial enzymes .
  • QSAR Studies : Correlate substituent electronegativity (e.g., Br vs. Cl) with antimicrobial potency .

How should contradictory data on biological activity be resolved?

Q. Methodological Recommendations :

  • Dose-Response Replication : Repeat assays with standardized inoculum sizes (e.g., 1×10⁶ CFU/mL) .
  • Metabolite Profiling : Use LC-HRMS to identify active metabolites that may explain variability .

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